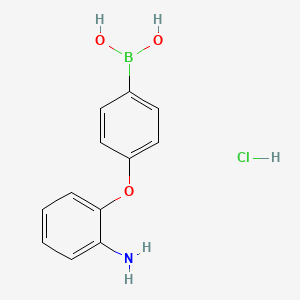

(4-(2-アミノフェノキシ)フェニル)ボロン酸塩酸塩

説明

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C12H13BClNO3 and its molecular weight is 265.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

複素環式化合物の合成

この化合物は、医薬品の開発において重要な役割を果たす複素環式化合物の合成において、汎用性の高い合成中間体として役立ちます。 クロスカップリング反応を起こす能力により、ピリミドキノリンやイミダゾキノリンなどの複雑な分子構造の構築に役立ちます 。これらの複素環は、抗HIV活性、抗結核活性、抗がん活性など、重要な生物学的特性を示します。

ワクチンアジュバントの開発

ボロン酸誘導体は、ワクチンアジュバントとして作用する化合物の合成に使用されます。これらのアジュバントは、ワクチンの効果を高めることで、ワクチンの効果を高めます。 例えば、この化合物に基づく誘導体は、樹状細胞とB細胞におけるTLK7の発現を通じて、免疫刺激効果を生み出すために使用されてきました .

免疫応答修飾剤

この化合物から合成された誘導体の1つであるイミキモドは、FDA承認の免疫応答修飾剤です。 イミキモドは、皮膚腫瘍の治療に局所的に使用され、免疫系を刺激することで効果を発揮します .

有機合成研究

有機化学研究において、(4-(2-アミノフェノキシ)フェニル)ボロン酸塩酸塩は、ボリル化、酸化、ニトロ化、エステル化、水素化などの反応を研究するための重要な試薬です。 これらの反応は、有機合成の分野において基礎的なものであり、新しい合成方法の開発に貢献しています .

作用機序

Target of Action

Boronic acids, including (4-(2-aminophenoxy)phenyl)boronic acid hydrochloride, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride interacts with its targets through a process involving oxidative addition and transmetalation . The reaction begins with the oxidative addition of an organic group to a palladium catalyst. This is followed by the transmetalation, where the organic group is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely applied in organic synthesis, leading to the production of a variety of organic compounds .

Pharmacokinetics

It’s known that the success of suzuki-miyaura cross-coupling reactions, in which this compound is used, originates from the exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .

Result of Action

The result of the action of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This leads to the synthesis of a wide range of organic compounds, contributing to various areas of organic chemistry .

Action Environment

The action of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride, like other boronic acids used in Suzuki-Miyaura cross-coupling reactions, is influenced by the reaction conditions . These reactions are known for their mild and functional group tolerant conditions, making them suitable for a wide range of applications . The stability of the organoboron reagents also contributes to the efficacy and stability of the reaction .

生物活性

(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a compound belonging to the class of boronic acids, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Boronic acids interact with biological molecules through reversible covalent bonding, particularly with diols and hydroxyl groups. This property allows them to act as enzyme inhibitors and modulators of various biochemical pathways. The specific mechanisms by which (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride exerts its biological effects include:

- Proteasome Inhibition : Similar to bortezomib, this compound may inhibit the proteasome pathway, leading to apoptosis in cancer cells by preventing the degradation of pro-apoptotic factors .

- Antibacterial Activity : Boronic acids have demonstrated the ability to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition can restore the efficacy of existing antibiotics against resistant strains .

- Antiviral Properties : Certain boronic acid derivatives have shown promise in inhibiting viral replication, particularly in HIV, by interfering with viral proteases .

Biological Activity Summary Table

The table below summarizes key biological activities associated with (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride and related compounds:

Case Studies

Several studies have investigated the biological activity of boronic acids, including (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride:

-

Anticancer Efficacy :

- A study examined the effects of a related boronic acid on multiple myeloma cells, demonstrating significant growth inhibition and apoptosis induction through proteasome pathway disruption. The compound showed an IC50 value comparable to that of bortezomib, indicating its potential as an effective anticancer agent .

-

Antibacterial Applications :

- Research highlighted the efficacy of boronic acids in overcoming antibiotic resistance by inhibiting β-lactamase enzymes. Compounds similar to (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride were tested against resistant strains of Pseudomonas aeruginosa, showing promising results in restoring antibiotic effectiveness .

- Antiviral Activity :

特性

IUPAC Name |

[4-(2-aminophenoxy)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3.ClH/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16;/h1-8,15-16H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNXWQSPCZYCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=CC=C2N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657307 | |

| Record name | [4-(2-Aminophenoxy)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957063-10-4 | |

| Record name | [4-(2-Aminophenoxy)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。